Cas no 1082437-01-1 (1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol)
1082437-01-1 structure
Product Name:1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
CAS-nummer:1082437-01-1
MF:C13H12N4S
MW:256.326180458069
CID:6628281
PubChem ID:135882670
Update Time:2024-01-16
1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(2,3-Dimethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 4H-Pyrazolo[3,4-d]pyrimidine-4-thione, 1-(2,3-dimethylphenyl)-1,5-dihydro-
- 1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 1082437-01-1
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- Inchi: 1S/C13H12N4S/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
- InChI-sleutel: PQPRFTYTZZPFRR-UHFFFAOYSA-N
- LACHT: C1NC(=S)C2C=NN(C3=CC=CC(C)=C3C)C=2N=1
Berekende eigenschappen
- Exacte massa: 256.07826757g/mol
- Monoisotopische massa: 256.07826757g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 370
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 74.3Ų
Experimentele eigenschappen
- Dichtheid: 1.36±0.1 g/cm3(Predicted)
- Kookpunt: 464.5±47.0 °C(Predicted)
- pka: -1.28±0.20(Predicted)
1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Gerelateerde literatuur
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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